2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Description
The compound 2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide features a 1,3-oxazole core substituted with a furan-2-yl group at position 2 and a 4-methylphenylsulfonyl moiety at position 2. A sulfanyl (-S-) linker at position 5 connects to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-derived) chain.
Properties
IUPAC Name |
2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-14-6-8-16(9-7-14)31(25,26)20-21(29-19(23-20)17-5-3-11-28-17)30-13-18(24)22-12-15-4-2-10-27-15/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAUTHZTTGZUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonyl and oxazole groups can form hydrogen bonds or electrostatic interactions with biological molecules, leading to inhibition or activation of specific pathways. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Variations
The target compound’s 1,3-oxazole core distinguishes it from structurally related molecules:
- Triazole Derivatives: Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (–6) replace the oxazole with a 1,2,4-triazole ring.
- Quinazolinone Derivatives: The compound 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (871493-35-5, ) features a fused quinazolinone ring, offering planar rigidity that could improve affinity for hydrophobic enzyme pockets but reduce solubility .
Table 1: Heterocyclic Core Comparison
| Compound Class | Core Structure | Key Features | Potential Impact on Activity |
|---|---|---|---|
| Target Compound | 1,3-Oxazole | Moderate basicity, O/N heteroatoms | Balanced solubility and binding affinity |
| Triazole Analogues | 1,2,4-Triazole | Three N atoms, higher polarity | Enhanced hydrogen bonding, shorter half-life |
| Quinazolinone Analogues | Quinazolinone | Fused aromatic system, planar structure | Improved target affinity, reduced solubility |
Substituent Variations
Sulfonyl Group Modifications
- 4-Bromophenylsulfonyl () : Bromine’s electron-withdrawing nature may improve oxidative stability but reduce solubility .
- 4-Fluorophenylmethyl () : Fluorine’s electronegativity enhances binding to hydrophobic pockets while maintaining moderate solubility .
Table 2: Sulfonyl Substituent Effects
| Substituent | Electronic Effect | Solubility (Predicted) | Bioactivity Implications |
|---|---|---|---|
| 4-Methylphenyl | Electron-donating | Moderate | Increased lipophilicity |
| 4-Bromophenyl | Electron-withdrawing | Low | Enhanced stability, reduced solubility |
| 4-Fluorophenylmethyl | Moderate EWG | Moderate | Balanced affinity and solubility |
Acetamide Side Chain Variations
Biological Activity
The compound 2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a complex organic molecule with significant potential in pharmaceutical applications. It belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 431.5 g/mol. The structure features several functional groups that contribute to its reactivity and biological interactions:
| Functional Group | Description |
|---|---|
| Sulfonamide | Known for antibacterial properties |
| Oxazole | Associated with various biological activities |
| Furan | Exhibits antimicrobial and anti-inflammatory activities |
Antibacterial Activity
Research indicates that compounds containing furan and sulfonamide moieties exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus:
- MIC Values : A study highlighted that certain furan derivatives had minimum inhibitory concentration (MIC) values as low as 64 µg/mL against E. coli .
The presence of the sulfonamide group enhances the antibacterial efficacy by interfering with bacterial folate synthesis pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds similar to the target compound have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation processes:
- Inhibition Studies : Some furanone derivatives demonstrated COX-2 inhibitory potency comparable to established anti-inflammatory drugs like rofecoxib .
Anticancer Potential
The structural characteristics of the compound suggest potential anticancer activity. Sulfonamide derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antibacterial Efficacy :
- Anti-inflammatory Mechanism Investigation :
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The sulfonamide moiety is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
